2-(3-Fluoroquinolin-8-yl)acetic acid
Description
2-(3-Fluoroquinolin-8-yl)acetic acid is a fluorinated quinoline derivative featuring a carboxylic acid group at the C8 position and a fluorine substituent at C3 of the quinoline core. This compound is structurally related to bioactive quinoline derivatives, which are known for their roles in medicinal chemistry, particularly in antimicrobial, anticancer, and metal-chelating applications . The fluorine atom at C3 enhances the molecule’s electronic properties and metabolic stability, while the acetic acid moiety facilitates interactions with biological targets, such as enzymes or metal ions .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(3-fluoroquinolin-8-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-8(5-10(14)15)11(7)13-6-9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
NFJOZJGXYZCEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CC(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-Fluoroquinolin-8-yl)acetic acid with analogs based on substituent effects, synthetic routes, and biological activity.
Structural Analogues and Substituent Effects
Key Observations :
- Fluorine vs.
- Acetic Acid vs. Acetate : The free carboxylic acid group (vs. esterified acetate in ) enhances metal-chelating capacity, critical for antimicrobial activity .
- Quinoline vs. Isoquinoline: The quinoline core offers a planar structure for intercalation into DNA, while isoquinoline derivatives () may exhibit altered pharmacokinetics due to ring isomerism .
Physicochemical Properties
| Property | This compound | 2-(Pyridin-3-yl)acetic acid |
|---|---|---|
| Molecular Weight | 205.19 g/mol | 137.14 g/mol |
| Solubility | Low in water (hydrophobic core) | Moderate in water |
| pKa (COOH) | ~3.5 (estimated) | ~4.2 |
| LogP | ~2.1 (calculated) | ~1.3 |
The lower pKa of the target compound (vs. pyridinyl analog) reflects fluorine’s electron-withdrawing effect, enhancing acidity and metal-binding capacity .
Q & A
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